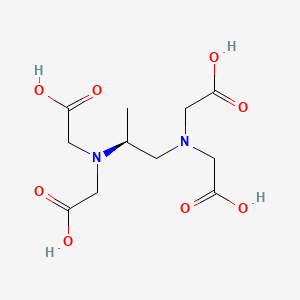

(s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid

Description

BenchChem offers high-quality (s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[(2S)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O8/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCSCQSQSGDGES-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934519 | |

| Record name | 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15250-41-6 | |

| Record name | N,N′-[(1S)-1-Methyl-1,2-ethanediyl]bis[N-(carboxymethyl)glycine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15250-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (propylenedinitrilo)tetra-, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015250416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N,N'-[(1S)-1-methyl-1,2-ethanediyl]bis[N-(carboxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(s)-(+)-PDTA CAS number 4408-81-5

An In-Depth Technical Guide to (S)-(+)-1,2-Propanediaminetetraacetic Acid (CAS Number: 4408-81-5)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1,2-Propanediaminetetraacetic acid, commonly referred to as (S)-(+)-PDTA, is a chiral aminopolycarboxylic acid and a structural analogue of the well-known chelating agent EDTA. Its stereospecific configuration and potent metal-binding capabilities make it a molecule of significant interest in various scientific domains, most notably as a key intermediate in the synthesis of the cardioprotective drug Dexrazoxane. This guide provides a comprehensive technical overview of (S)-(+)-PDTA, encompassing its chemical and physical properties, a detailed examination of its synthesis, its mechanism of action as a chelating agent, and its critical role in pharmaceutical development. The document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Introduction: A Chiral Chelator of Significance

(S)-(+)-PDTA, with the CAS number 4408-81-5, belongs to the family of aminopolycarboxylic acids, which are renowned for their ability to form stable complexes with a wide range of metal ions. What distinguishes (S)-(+)-PDTA is the presence of a chiral center at the 1-position of the propane backbone, leading to two enantiomeric forms. The (S)-(+)-enantiomer is of particular pharmaceutical importance.

The primary driver for the extensive study and use of (S)-(+)-PDTA is its role as a direct precursor to Dexrazoxane ((S)-4,4'-(1-methyl-1,2-ethanediyl)bis-2,6-piperazinedione). Dexrazoxane is the only clinically approved agent to mitigate the cardiotoxicity associated with anthracycline-based chemotherapy.[1] The stereochemistry of Dexrazoxane is crucial for its biological activity, and thus, the synthesis originates from the enantiomerically pure (S)-(+)-PDTA.

Beyond this principal application, the inherent properties of (S)-(+)-PDTA as a chiral chelating agent suggest potential, albeit less explored, applications in asymmetric catalysis, metal ion separation, and as a specialized ligand in coordination chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-(+)-PDTA is fundamental to its application in synthesis and research.

| Property | Value | Source(s) |

| CAS Number | 4408-81-5 | [2] |

| Molecular Formula | C₁₁H₁₈N₂O₈ | [3] |

| Molecular Weight | 306.27 g/mol | [3][4] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 237-241 °C (decomposes) | [3][4] |

| Synonyms | (S)-(+)-1,2-Propylenediaminetetraacetic acid, Methyl-EDTA, PDTA | [3] |

| Linear Formula | (HO₂CCH₂)₂NCH(CH₃)CH₂N(CH₂CO₂H)₂ | [4] |

| Solubility | Soluble in water, especially in alkaline solutions.[3] Generally poor solubility in most organic solvents. | [1] |

The Art of Synthesis: Crafting the Chiral Backbone

The synthesis of enantiomerically pure (S)-(+)-PDTA is a critical step in the production of Dexrazoxane. The most common and industrially relevant method involves the alkylation of the chiral precursor, (S)-(-)-1,2-diaminopropane.

General Synthesis Pathway

The synthesis initiates with (S)-(-)-1,2-diaminopropane, often in its dihydrochloride salt form, which is then subjected to carboxymethylation. This is typically achieved by reacting it with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under alkaline conditions. The base, commonly sodium hydroxide, plays a dual role: it deprotonates the amino groups of the diamine, making them nucleophilic, and it neutralizes the haloacetic acid and the hydrohalic acid formed during the reaction.

The overall reaction can be summarized as follows: (S)-(-)-H₂NCH(CH₃)CH₂NH₂ + 4 XCH₂COOH + 8 NaOH → (S)-(+)-(NaOOCCH₂)₂NCH(CH₃)CH₂N(CH₂COONa)₂ + 4 NaX + 8 H₂O

The resulting tetrasodium salt is then acidified to yield the final (S)-(+)-PDTA product.

Caption: General synthesis workflow for (S)-(+)-PDTA.

Detailed Experimental Protocol (Exemplary)

The following protocol is a synthesized representation based on methodologies described in the patent literature[5]:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve (S)-(-)-1,2-diaminopropane dihydrochloride in water.

-

Base Addition: Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide, ensuring the temperature is maintained below a specified limit (e.g., 20-30°C).

-

Carboxymethylation: In a separate vessel, prepare a solution of chloroacetic acid and neutralize it with a sodium hydroxide solution.

-

Reaction: Slowly add the sodium chloroacetate solution to the cooled diamine solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 70-80°C) for several hours to drive the reaction to completion.

-

Work-up and Isolation: After cooling, the reaction mixture is acidified with a strong acid like hydrochloric acid. This precipitates the (S)-(+)-PDTA, which can then be isolated by filtration, washed with cold water and a suitable organic solvent (like ethanol or acetone) to remove impurities, and dried under vacuum.

Note: The exact molar ratios, temperatures, and reaction times can vary depending on the specific patented process and desired purity and yield.

Mechanism of Action: The Chelation Effect

Like its achiral counterpart, EDTA, (S)-(+)-PDTA is a powerful hexadentate ligand. This means that a single molecule of PDTA can form up to six coordinate bonds with a metal ion – two from the nitrogen atoms of the diamine backbone and one from each of the four carboxylate groups. This multidentate binding, known as the chelate effect , results in the formation of exceptionally stable, water-soluble metal complexes.

The general mechanism of chelation involves the displacement of water molecules from the coordination sphere of a hydrated metal ion in solution by the donor atoms of the PDTA molecule.

Caption: The chelation of a metal ion by (S)-(+)-PDTA.

The chirality of (S)-(+)-PDTA can influence the stereochemistry of the resulting metal complex, potentially leading to diastereomeric complexes. This property is of interest in applications requiring stereospecific metal sequestration or catalysis.

Role in Drug Development: The Dexrazoxane Story

The primary and most well-documented application of (S)-(+)-PDTA in drug development is its use as a starting material for the synthesis of Dexrazoxane.

Synthesis of Dexrazoxane

Dexrazoxane is a cyclic derivative of PDTA. The synthesis involves the cyclization of (S)-(+)-PDTA or its ester derivatives with a source of a one-carbon unit, such as formamide.[6][8]

General Workflow:

-

Esterification (Optional but common): (S)-(+)-PDTA is often converted to its tetraester (e.g., tetramethyl or tetraethyl ester) to improve solubility in organic solvents and facilitate the subsequent cyclization.

-

Cyclization: The PDTA-ester is reacted with formamide at elevated temperatures. This reaction forms the two piperazine-2,6-dione rings.

-

Purification: The resulting Dexrazoxane is then purified through crystallization or other chromatographic techniques to achieve the high purity required for a pharmaceutical active ingredient.

Caption: Synthesis of Dexrazoxane from (S)-(+)-PDTA.

Mechanism of Cardioprotection

It is theorized that Dexrazoxane acts as a prodrug. In the body, it is hydrolyzed to an open-ring derivative that is structurally similar to EDTA. This active metabolite chelates intracellular iron, particularly in the myocardium. By sequestering this iron, it prevents the formation of anthracycline-iron complexes, which are responsible for generating reactive oxygen species that lead to cardiac muscle damage.[1]

Other Potential Applications in Drug Development

The broader utility of chelating agents in medicine is an active area of research. Chelators are employed to treat heavy metal poisoning by sequestering toxic metals and facilitating their excretion.[9] There is also growing interest in the role of metal ion dysregulation in neurodegenerative diseases, which could open new therapeutic avenues for specialized chelating agents.[10] The chiral nature of (S)-(+)-PDTA could be leveraged to design metal-protein attenuating compounds with high specificity.

Analytical Characterization

The purity and identity of (S)-(+)-PDTA are critical, especially for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the methyl group on the propane backbone and the correct number of acetate protons.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of (S)-(+)-PDTA and for quantifying it in reaction mixtures. A reversed-phase column with a suitable mobile phase (often a buffered aqueous solution with an organic modifier) is typically used.[10]

-

Chelometric Titration: This classical analytical method can be used to determine the purity of PDTA by titrating it against a solution of a known metal salt (e.g., ZnSO₄ or CuSO₄) in the presence of a colorimetric indicator.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

-

Chiral Chromatography: To confirm the enantiomeric purity of (S)-(+)-PDTA, chiral HPLC or gas chromatography methods can be developed.

Safety and Handling

According to available safety data sheets, (S)-(+)-PDTA is classified as a skin and eye irritant.[11] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, and inhalation of the powder should be avoided.[11] In case of contact, the affected area should be rinsed thoroughly with water.

Conclusion and Future Outlook

(S)-(+)-PDTA is a molecule of established importance in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Dexrazoxane. Its synthesis from chiral precursors is well-understood, and its powerful chelating properties are central to its function and that of its derivatives.

While its application is currently dominated by Dexrazoxane production, the future may see expanded roles for (S)-(+)-PDTA and its derivatives. As our understanding of the role of metal ions in biological systems deepens, the demand for sophisticated, stereospecific chelating agents is likely to grow. The chiral scaffold of (S)-(+)-PDTA provides a valuable platform for the design of new diagnostic and therapeutic agents, particularly in the fields of targeted drug delivery, asymmetric catalysis, and the modulation of metalloenzymes. Further research into its coordination chemistry with a broader range of metal ions and the biological activity of its complexes will be key to unlocking its full potential.

References

- CN102952088B - Preparation method of dexrazoxane - Google Patents.

- CN113636980A - Preparation method of dexrazoxane - Google Patents.

-

substitution in complex ions - stability constants - Chemguide. Available at: [Link]

- EP2045235A1 - Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters - Google Patents.

-

Synthesis of dexrazoxane analogues and iron chelators | Faculty of Pharmacy. Available at: [Link]

-

Chelating Agents - LiverTox - NCBI Bookshelf. Available at: [Link]

-

Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - PubMed. Available at: [Link]

- CN101684100B - Preparation method of dexrazoxane and pharmaceutical salts thereof - Google Patents.

-

Stability constants of complexes - Wikipedia. Available at: [Link]

-

Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments - PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwindsor.ca [uwindsor.ca]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. scispace.com [scispace.com]

- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. ochemtutor.com [ochemtutor.com]

- 10. Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (SPDTA), a chiral aminopolycarboxylic acid of significant interest in coordination chemistry and as a key intermediate in the synthesis of pharmaceuticals such as the cardioprotective agent Dexrazoxane. This document delves into the mechanistic underpinnings of the synthetic pathway, offers a detailed, step-by-step experimental protocol, and discusses methods for purification and characterization, with a particular focus on ensuring enantiomeric purity. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and reproducibly synthesize this important chiral building block.

Introduction: The Significance of (S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid

(S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid, also known as (S)-PDTA, is a chiral chelating agent belonging to the family of aminopolycarboxylic acids. Its structure, featuring a stereogenic center in the diamine backbone, imparts specific conformational constraints on the metal complexes it forms, making it a valuable ligand in stereoselective coordination chemistry.

The primary driver for the synthesis of enantiomerically pure SPDTA is its role as a crucial precursor in the manufacture of Dexrazoxane.[1] Dexrazoxane is the (S)-enantiomer of a bis(dioxopiperazine) compound used to mitigate the cardiotoxicity associated with certain chemotherapeutic agents. The stereochemistry of the diamine backbone is critical for the biological activity of the final drug product, necessitating a robust and stereospecific synthetic route to SPDTA.

This guide will focus on the most common and industrially relevant synthetic approach to SPDTA, which involves the exhaustive N-alkylation of the chiral starting material, (S)-(-)-1,2-diaminopropane dihydrochloride.

Synthetic Pathway: From Chiral Diamine to Tetracarboxylic Acid

The synthesis of SPDTA is a multi-step process that begins with the optically pure starting material, (S)-(-)-1,2-diaminopropane. This chiral diamine is typically used in its more stable dihydrochloride salt form. The core of the synthesis is an exhaustive N-alkylation reaction, followed by hydrolysis to yield the final tetra-acid.

The Starting Material: (S)-(-)-1,2-Diaminopropane Dihydrochloride

The enantiomeric purity of the final SPDTA product is critically dependent on the optical purity of the starting (S)-(-)-1,2-diaminopropane dihydrochloride.[2] Racemic 1,2-diaminopropane is synthesized industrially via the ammonolysis of 1,2-dichloropropane.[1] The racemate is then resolved into its enantiomers, often by forming diastereomeric salts with a chiral resolving agent like tartaric acid. After separation of the diastereomers, the enantiomerically pure diamine is regenerated and converted to its dihydrochloride salt for improved stability and handling.[1]

The Core Reaction: Exhaustive N-Alkylation

The central transformation in the synthesis of SPDTA is the exhaustive N-alkylation of (S)-(-)-1,2-diaminopropane with four equivalents of an acetate--donating reagent, typically chloroacetic acid. This reaction is a nucleophilic substitution where the nitrogen atoms of the diamine act as nucleophiles, displacing the chloride from chloroacetic acid.

Mechanism of Exhaustive N-Alkylation:

The alkylation of amines with alkyl halides is a classic nucleophilic substitution reaction.[3] In the case of SPDTA synthesis, the reaction is driven to completion to ensure all four N-H bonds are replaced with carboxymethyl groups. This is often referred to as exhaustive alkylation.[4]

The reaction proceeds in a stepwise manner. The primary amine groups of the diaminopropane are more nucleophilic than the resulting secondary amines, and the secondary amines are more nucleophilic than the final tertiary amines. However, by using a significant excess of the alkylating agent and maintaining strongly basic conditions, the reaction can be driven to the fully substituted product. The strong base is crucial for deprotonating the amine nitrogen atoms, thereby increasing their nucleophilicity, and for neutralizing the hydrochloric acid and chloroacetic acid.

A potential side reaction is the formation of quaternary ammonium salts if the tertiary amine product further reacts with the alkylating agent. However, in this specific case, the product is a tetra-anion at high pH, which disfavors further alkylation. Another consideration is the hydrolysis of chloroacetic acid under the strongly basic conditions, which can be minimized by careful temperature control.[2]

Caption: Synthetic workflow for (S)-(+)-PDTA.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods and is intended for execution by trained professionals in a properly equipped laboratory setting.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Notes |

| (S)-(-)-1,2-Diaminopropane dihydrochloride | 19777-66-3 | 147.05 | Enantiomeric purity >99% |

| Chloroacetic acid | 79-11-8 | 94.50 | Corrosive and toxic |

| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive |

| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | Corrosive |

| Methanol (for esterification, if applicable) | 67-56-1 | 32.04 | Flammable and toxic |

| Deionized water | - | 18.02 |

Step-by-Step Synthesis

Part A: Synthesis of the Tetrasodium Salt of (S)-PDTA

-

Reaction Setup: In a well-ventilated fume hood, equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Initial Charge: Charge the flask with 147.05 g (1.0 mol) of (S)-(-)-1,2-diaminopropane dihydrochloride and 200 mL of deionized water. Stir until the solid is fully dissolved.

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Base and Alkylating Agent Addition: Prepare a solution of 378 g (4.0 mol) of chloroacetic acid and 320 g (8.0 mol) of sodium hydroxide in 500 mL of deionized water. Cool this solution to 0-5 °C. Slowly add this solution to the diaminopropane solution over 2-3 hours, maintaining the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by a suitable method (e.g., HPLC).

-

pH Adjustment: Cool the reaction mixture to room temperature. The resulting solution contains the tetrasodium salt of (S)-PDTA.

Part B: Isolation and Purification of (S)-(+)-PDTA (Free Acid)

-

Acidification: Cool the solution of the tetrasodium salt of (S)-PDTA to 0-5 °C in an ice bath. Slowly and carefully add concentrated hydrochloric acid with vigorous stirring to adjust the pH to 1.5-2.0. A white precipitate of (S)-(+)-PDTA will form.

-

Crystallization: Stir the cold suspension for 1-2 hours to ensure complete precipitation.

-

Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water until the washings are free of chloride ions (test with AgNO₃ solution).

-

Drying: Dry the purified (S)-(+)-PDTA in a vacuum oven at 60-70 °C to a constant weight.

Purification and Characterization

Purification

For many applications, the precipitation method described above yields SPDTA of sufficient purity. For higher purity requirements, recrystallization or ion-exchange chromatography can be employed.

-

Recrystallization: (S)-(+)-PDTA can be recrystallized from hot water.[5][6][7] Dissolve the crude product in a minimum amount of boiling deionized water, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Ion-Exchange Chromatography: For removal of ionic impurities, ion-exchange chromatography is a powerful technique.[8][9][10][11] A strong anion exchange resin can be used to bind the polyanionic SPDTA, which can then be eluted with a suitable buffer.

Characterization and Quality Control

Physicochemical Properties of (S)-(+)-PDTA

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂O₈ |

| Molecular Weight | 306.27 g/mol |

| Appearance | White crystalline powder |

| Melting Point | Approximately 241 °C (decomposes)[12] |

| Solubility | Slightly soluble in water, soluble in aqueous base.[13] |

| InChI Key | XNCSCQSQSGDGES-QTNFYWBSSA-N |

Analytical Methods for Quality Control

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry: To verify the molecular weight.

-

Elemental Analysis: To determine the elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analytical technique to determine the enantiomeric purity of the final product. A suitable chiral stationary phase (CSP) is required. For aminopolycarboxylic acids, derivatization may be necessary to achieve good separation on common chiral columns. Alternatively, a ligand-exchange chiral column can be used. Method development will involve screening different chiral columns and mobile phases to achieve baseline separation of the (S) and (R) enantiomers.[14][15][16]

Caption: Purification and characterization workflow.

Safety and Handling

-

Chloroacetic acid is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium hydroxide and concentrated hydrochloric acid are corrosive and can cause severe burns. Handle with appropriate PPE.

-

The N-alkylation reaction is exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of (S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid is a well-established process that is crucial for the production of important pharmaceuticals. The key to a successful synthesis lies in the use of high-purity chiral starting material and careful control of the reaction conditions during the exhaustive N-alkylation step. This guide provides a robust framework for the synthesis, purification, and characterization of SPDTA, enabling researchers and drug development professionals to produce this valuable chiral intermediate with high purity and confidence.

References

-

Wikipedia. (2023). 1,2-Diaminopropane. Retrieved from [Link]

-

PureSynth. (n.d.). (S)-1,2-Diaminopropane Dihydrochloride 98.0%. Retrieved from [Link]

-

LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

-

Chem-Impex. (n.d.). (S)-1,2-Diaminopropane dihydrochloride. Retrieved from [Link]

- Google Patents. (2009). EP2045235A1 - Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters.

-

YouTube. (2021). What is Hoffmann's Exhaustive Alkylation : Alkylation Of Amines : Know the Mechanism : JEE/NEET/CET. Retrieved from [Link]

- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

-

PubMed. (2013). Using ion exchange chromatography to purify a recombinantly expressed protein. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Iridium-catalyzed N-alkylation of diamines with glycerol. Retrieved from [Link]

-

Cytiva Life Sciences. (2024). Ion Exchange Chromatography. Retrieved from [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

-

Wikipedia. (2023). Amine alkylation. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

National Institutes of Health. (2021). N-Dealkylation of Amines. Retrieved from [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

Sources

- 1. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 2. EP2045235A1 - Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters - Google Patents [patents.google.com]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. goldbio.com [goldbio.com]

- 10. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cytivalifesciences.com [cytivalifesciences.com]

- 12. 1,2-丙二胺-N,N,N′,N′-四乙酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid CAS#: 4408-81-5 [m.chemicalbook.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. hplc.today [hplc.today]

- 16. sigmaaldrich.com [sigmaaldrich.com]

(s)-(+)-PDTA safety data sheet

An In-Depth Technical Guide to the Safety Profile of (S)-(+)-Propylenediaminetetraacetic Acid (PDTA)

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-(+)-Propylenediaminetetraacetic acid (PDTA) is a member of the aminopolycarboxylic acid family, a class of compounds renowned for their potent chelating abilities.[1][2] As such, PDTA is a valuable reagent in various research and drug development applications where precise control of metal ions is critical. However, its utility is intrinsically linked to a thorough understanding of its safety profile. This guide provides a comprehensive analysis of the safety data associated with PDTA, moving beyond a simple recitation of Safety Data Sheet (SDS) sections to offer a field-proven perspective on risk assessment, safe handling, and emergency response for researchers, scientists, and drug development professionals.

A Note on Stereoisomer-Specific Data: The safety data sheets currently available for Propylenediaminetetraacetic acid (CAS 1939-36-2) do not differentiate between its stereoisomers. The information presented herein is for the compound as a whole and should be considered applicable to the (S)-(+)-PDTA isomer in the absence of specific data to the contrary.

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of chemical safety is understanding a substance's fundamental identity and physical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.[1]

(S)-(+)-PDTA is also known by its systematic name, 1,3-Propanediamine-N,N,N',N'-tetraacetic Acid.[3][4] It is a white to off-white crystalline solid, which is a key consideration for handling, as the potential for airborne dust must be managed.[4]

| Property | Data | Source |

| Chemical Formula | C₁₁H₁₈N₂O₈ | [3][4] |

| Molecular Weight | 306.27 g/mol | [3][5] |

| CAS Number | 1939-36-2 | [3][4][6] |

| Appearance | White to Almost White Crystal/Powder | [4] |

| Melting Point | 227°C (with decomposition) | [4] |

| Solubility | Data not widely available; general chelating agents of this class have limited water solubility in their acid form. | |

| Stability | Stable under recommended storage conditions. | [7] |

Section 2: Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, PDTA presents two primary hazards that demand rigorous control measures in a laboratory setting.[4][5]

-

Acute Toxicity, Oral (Category 4): This classification corresponds to the hazard statement "Harmful if swallowed" (H302).[4][5] For a researcher, this means that accidental ingestion of even relatively small quantities of the solid powder could lead to adverse health effects. The causality for this hazard lies in the compound's potential to disrupt biological systems once absorbed through the gastrointestinal tract.

-

Serious Eye Damage (Category 1): This is the most severe classification for eye hazards, corresponding to the statement "Causes serious eye damage" (H318).[4][5] This indicates a risk of irreversible damage upon contact. The chemical nature of PDTA, an acidic compound, means that direct contact with the sensitive tissues of the eye can cause significant corrosion and injury. This is not a minor irritation but a substantial threat to vision.

Caption: GHS Pictograms and Hazard Statements for PDTA.

Section 3: Risk Management and Exposure Control

Effective risk management hinges on a "Hierarchy of Controls," prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE). The hazards identified in Section 2 directly inform the selection of mandatory PPE.

Experimental Protocol: PPE Selection and Verification

-

Engineering Controls (Primary Barrier):

-

Causality: To minimize the generation of airborne dust, which poses both inhalation and eye exposure risks, all weighing and handling of solid PDTA must be conducted within a certified chemical fume hood or a powder containment hood.[4]

-

Procedure: Ensure the fume hood has a valid certification and that the sash is lowered to the indicated operational height to maintain proper airflow.

-

-

Eye and Face Protection (Mandatory):

-

Causality: Due to the Category 1 hazard of serious eye damage, standard safety glasses are insufficient.[4] A splash or airborne particle could easily bypass them.

-

Procedure: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7] For any procedure with a higher risk of dust generation (e.g., scraping material, large-scale transfers), a full face shield must be worn over the safety goggles.[3][4] This provides a redundant layer of protection.

-

-

Hand Protection:

-

Causality: While not classified as a skin irritant, prolonged contact should be avoided. Chelating agents can interact with metal ions on the skin's surface.

-

Procedure: Wear standard laboratory nitrile or latex gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.[8]

-

-

Body Protection:

-

Causality: A standard lab coat is required to prevent contamination of personal clothing.

-

Procedure: Wear a clean, buttoned lab coat.

-

-

Hygiene Practices (Self-Validating System):

-

Causality: To mitigate the "Harmful if swallowed" risk, strict hygiene is non-negotiable. Contamination can be transferred from hands to mouth.

-

Procedure: Do not eat, drink, or smoke in the laboratory area.[3] After handling is complete and before leaving the laboratory, remove gloves and wash hands and face thoroughly with soap and water.[4] This step validates the removal of any potential residual contamination.

-

Section 4: Standard Operating Procedures for Safe Handling & Storage

A self-validating system of protocols for routine laboratory work ensures that safety is an integral part of the workflow, not an afterthought.

Caption: Workflow for the Safe Handling and Storage of PDTA.

Protocol for Handling and Storage

-

Preparation: Before retrieving the chemical, verify that the designated fume hood is operational and don all required PPE as outlined in Section 3.[4]

-

Handling: Conduct all manipulations of the solid compound within the fume hood to contain any dust. Avoid actions that could generate significant dust, such as vigorous scraping.[7]

-

Storage:

-

Causality: To ensure chemical stability and prevent degradation, the container must be protected from environmental factors. Incompatible materials pose a reaction risk.

-

Procedure: Keep the container tightly closed to prevent moisture absorption. Store in a cool, dark, and well-ventilated place.[4] Crucially, store it away from incompatible materials, particularly strong oxidizing agents.[7]

-

-

Inventory Management: Log the chemical in the laboratory inventory system. Ensure the storage location is clearly marked.

Section 5: Emergency Protocols and First Aid

In the event of an exposure, immediate and correct action is critical to mitigating harm. The following protocols are based on the known hazards of PDTA.

Caption: Emergency First-Aid Decision Tree for PDTA Exposure.

Step-by-Step Emergency Procedures

-

Eye Contact (HIGHEST RISK):

-

Immediate Action: This is a medical emergency due to the risk of serious eye damage.[4] Immediately call for assistance and proceed to the nearest emergency eyewash station.

-

Decontamination: Force the eyelid open and begin to rinse cautiously and thoroughly with water for at least 15 minutes.[3][7]

-

Remove Contacts: If contact lenses are present and easy to remove, do so, but do not interrupt the flushing process. Continue rinsing.[4]

-

Medical Attention: Seek immediate professional medical attention from an ophthalmologist. Inform medical personnel of the chemical identity (PDTA, CAS 1939-36-2).

-

-

Ingestion:

-

Inhalation:

-

Immediate Action: Move the affected person to fresh air and keep them in a position comfortable for breathing.

-

Medical Attention: If the person feels unwell or experiences respiratory irritation, seek medical advice.[9]

-

-

Skin Contact:

Section 6: Environmental Impact and Disposal Considerations

Professional researchers have a duty of environmental stewardship. Chelating agents like PDTA have a specific environmental profile that must be managed.

-

Ecological Profile: While specific ecotoxicity data for PDTA is scarce, data for the related compound EDTA indicates it can be harmful to aquatic life. A primary mechanism for this is the alteration of water pH.[10] Furthermore, the function of chelating agents is to bind metal ions. In the environment, this can lead to the mobilization of heavy metals from sediments, making them more bioavailable, which can have long-term, unpredictable effects on ecosystems.[11] These compounds are often persistent and not readily biodegradable.[11]

-

Disposal Protocol:

-

Waste Segregation: Do not dispose of PDTA down the drain or in general waste.[7]

-

Containerization: Collect all waste solid PDTA and any materials used for spill cleanup into a clearly labeled, sealed hazardous waste container.

-

Regulatory Compliance: Dispose of the waste material through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[3] The waste must be handled like the product itself.

-

Conclusion

(S)-(+)-PDTA is a powerful research tool, and like many such tools, it carries inherent hazards that must be respected and managed. The risk of serious, irreversible eye damage is the most critical safety consideration and mandates the use of full face and eye protection. Its acute oral toxicity necessitates stringent hygiene practices to prevent accidental ingestion. By understanding the causality behind these hazards and implementing the self-validating protocols detailed in this guide, researchers can confidently and safely utilize PDTA to advance their scientific objectives.

References

- Material Safety Data Sheet E.D.T.A. acid. (2010, June 10).

- ChemScene. Safety Data Sheet for (S)-(+)-PDTA.

- LookChem. MATERIAL SAFETY DATA SHEET for CAS 1939-36-2.

- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET for 1,3-Propanediamine-N,N,N',N'-tetraacetic Acid.

- Safety Data Sheet for Chelating Agent.

- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET for 1,3-Propanediamine-N,N,N',N'-tetraacetic Acid.

- TCI AMERICA. SAFETY DATA SHEET for 1,3-Propanediamine-N,N,N',N'-tetraacetic Acid.

- Carl ROTH. Safety Data Sheet: Ethylenediamine tetraacetic acid.

- CymitQuimica. Product Information for PDTA, CAS 1939-36-2.

- Sigma-Aldrich. (2025, May 1). SAFETY DATA SHEET for Ethylenediaminetetraacetic acid.

- National Institutes of Health (NIH). PubChem Compound Summary for CID 80296, Propanediaminetetraacetic acid.

- Sigma-Aldrich. (2021, October 8). SAFETY DATA SHEET for Ethylenediaminetetraacetic acid.

- Human Metabolome Database. (2021, September 10). Metabocard for Propylenediamine tetra-acetic acid (HMDB0246676).

- Myron L® Company. (2022, July 8). SAFETY DATA SHEET for EDTA.

- Fisher Scientific. (2023, October 16). SAFETY DATA SHEET for Ethylenediamine Tetraacetic Acid.

- Key Precautions Not to Overlook During Chelation Therapy. (n.d.).

- U.S. Environmental Protection Agency (EPA). Safer Choice Program Criteria for Chelating and Sequestering Agents.

- Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals. (n.d.). PubMed Central (PMC).

- Environmental fate of EDTA and DTPA. (n.d.). PubMed.

- Chelation Therapy Dangers. (n.d.). Sustainability Directory.

- Development Impacts Assessment (DIA) Toolkit. (n.d.).

- The Impact of Downgrading Protected Areas (PAD) on Biodiversity. (n.d.). arXiv.

- The impact of downgrading protected areas (PAD) on biodiversity. (2025, January 9).

- Transport Emissions Evaluation Models for Projects (TEEMP). (n.d.).

Sources

- 1. CAS 1939-36-2: PDTA | CymitQuimica [cymitquimica.com]

- 2. Human Metabolome Database: Showing metabocard for Propylenediamine tetra-acetic acid (HMDB0246676) [hmdb.ca]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Propanediaminetetraacetic acid | C11H18N2O8 | CID 80296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. edvotek.com [edvotek.com]

- 9. actylislab.com [actylislab.com]

- 10. myronl.com [myronl.com]

- 11. Environmental fate of EDTA and DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (s)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid in Organic Solvents

Introduction

(s)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid, commonly known as (s)-(+)-PDTA, is a chiral chelating agent belonging to the family of aminopolycarboxylic acids.[1] Its structure, featuring a stereogenic center and multiple carboxylic acid functionalities, makes it a molecule of significant interest in coordination chemistry, stereoselective synthesis, and as a chiral resolving agent.[2][3] The efficacy of (s)-(+)-PDTA in these applications is profoundly dependent on its behavior in solution, with solubility in organic solvents being a critical parameter for reaction kinetics, purification, and formulation.

Theoretical Framework for Solubility of (s)-(+)-PDTA

The solubility of a compound is the upper limit of the amount of solute that can be dissolved in a given amount of solvent at equilibrium.[4] For a complex molecule like (s)-(+)-PDTA, its solubility in organic solvents is governed by a combination of factors, primarily solute-solvent interactions, the solid-state properties of the solute, and temperature.

1. Solute-Solvent Interactions: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] It posits that a solute will have higher solubility in a solvent that has similar polarity and intermolecular forces.

-

(s)-(+)-PDTA Properties : (s)-(+)-PDTA is a polar molecule due to the presence of four carboxylic acid groups and two tertiary amine groups. These functional groups can act as both hydrogen bond donors (from the carboxylic acid protons) and acceptors (from the carbonyl oxygens and amine nitrogens).

-

Solvent Properties :

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can also engage in hydrogen bonding and are generally good candidates for dissolving polar compounds like (s)-(+)-PDTA.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can accept hydrogen bonds, making them effective at solvating polar molecules.[6]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and hydrogen bonding capabilities, and therefore are expected to be poor solvents for (s)-(+)-PDTA.

-

2. The Role of Chirality

The solubility of enantiomers in an achiral solvent is identical. However, the solubility of a single enantiomer, such as (s)-(+)-PDTA, can differ from that of its racemic mixture.[7] This is due to the different crystal lattice energies of the enantiopure substance versus the racemate. Understanding the melting behavior of the enantiomeric mixture can provide insights into its solubility.[8]

3. Temperature Effects

For most solid solutes, solubility in a liquid solvent increases with temperature.[5] This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state.[4] When reporting solubility data, it is crucial to specify the temperature at which the measurement was taken.

Quantitative Solubility Data

As previously mentioned, specific solubility data for (s)-(+)-PDTA in a broad range of organic solvents is not extensively documented. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. The values presented are hypothetical and for illustrative purposes only.

| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | 25 | [Insert Experimental Value] | [Insert Calculated Value] |

| Ethanol | Polar Protic | 25 | [Insert Experimental Value] | [Insert Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Insert Experimental Value] | [Insert Calculated Value] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | [Insert Experimental Value] | [Insert Calculated Value] |

| Acetonitrile | Polar Aprotic | 25 | [Insert Experimental Value] | [Insert Calculated Value] |

| Tetrahydrofuran (THF) | Ethereal | 25 | [Insert Experimental Value] | [Insert Calculated Value] |

| Dichloromethane | Halogenated | 25 | [Insert Experimental Value] | [Insert Calculated Value] |

| Toluene | Aromatic Hydrocarbon | 25 | [Insert Experimental Value] | [Insert Calculated Value] |

| Hexane | Aliphatic Hydrocarbon | 25 | [Insert Experimental Value] | [Insert Calculated Value] |

Experimental Protocols for Solubility Determination

The determination of thermodynamic (equilibrium) solubility is crucial for understanding the intrinsic properties of a compound.[9] The shake-flask method is a widely accepted and reliable technique for this purpose.[10]

Protocol: Equilibrium Solubility Determination using the Shake-Flask Method

1. Materials:

- (s)-(+)-PDTA (powder form)

- Selected organic solvents (analytical grade or higher)

- Scintillation vials or other suitable sealed containers

- Orbital shaker with temperature control

- Syringe filters (e.g., 0.22 µm PTFE)

- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (s)-(+)-PDTA to a series of vials, ensuring there is undissolved solid at the end of the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a time-course experiment to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of (s)-(+)-PDTA of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method to determine the concentration of (s)-(+)-PDTA in the saturated solution.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental sample.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL) and molar concentration (mol/L).

-

Report the temperature at which the measurement was conducted.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of (s)-(+)-PDTA.

Visualization of Molecular Interactions

The solubility of (s)-(+)-PDTA is dictated by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates these key interactions.

Caption: Key molecular interactions governing the solubility of (s)-(+)-PDTA.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of (s)-(+)-PDTA in organic solvents. By combining a theoretical understanding of solute-solvent interactions with rigorous experimental protocols, researchers can generate reliable and reproducible solubility data. This information is indispensable for the effective application of (s)-(+)-PDTA in various scientific and industrial contexts, from optimizing reaction conditions to developing novel formulations. The methodologies and principles outlined herein are broadly applicable to other chiral molecules, serving as a valuable resource for the scientific community.

References

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). pion-inc.com. [Link]

-

Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. (2023). MDPI. [Link]

-

Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]

-

The solubilities of denatured proteins in different organic solvents. (1999). SciSpace. [Link]

-

Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. (2020). Journal of the American Chemical Society. [Link]

-

Solubility of chiral species as function of the enantiomeric excess. ResearchGate. [Link]

-

The potential of chiral solvents in enantioselective crystallization. ResearchGate. [Link]

-

Solubility of hydrophobic surfactant proteins in organic solvent/water mixtures. Structural studies on SP-B and SP-C in aqueous organic solvents and lipids. PubMed. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH. [Link]

-

Propylenediamine tetra-acetic acid (HMDB0246676). Human Metabolome Database. [Link]

-

Organic Solvent Solubility Data Book. CORE. [Link]

-

S11E2 - Three Factors Affecting the Solubility of a Solution. Chemistry Notes. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing). [Link]

- Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters.

-

Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. PMC - NIH. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Flow battery. Wikipedia. [Link]

-

Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. MDPI. [Link]

-

Solubility of hydrophobic surfactant proteins in organic solvent/water mixtures. Structural studies on SP-B and SP-C in aqueous organic solvents and lipids. ResearchGate. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for Propylenediamine tetra-acetic acid (HMDB0246676) [hmdb.ca]

- 2. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 3. EP2045235A1 - Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistrynotes.com [chemistrynotes.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation [mdpi.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

(s)-(+)-PDTA melting point and stability

An In-Depth Technical Guide to the Physicochemical Characteristics of (S)-(+)-Propylenediaminetetraacetic Acid (PDTA)

Introduction

(S)-(+)-Propylenediaminetetraacetic acid, a chiral aminopolycarboxylic acid, is a significant chelating agent in various scientific and industrial domains. Its ability to form stable complexes with a wide range of metal ions makes it invaluable in analytical chemistry, stereoselective synthesis, and as a component in specialized formulations. For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physicochemical properties—namely, its melting point and stability—is paramount. These parameters are not merely data points; they are critical indicators of purity, identity, and shelf-life, directly influencing experimental reproducibility, formulation integrity, and compliance with regulatory standards.

This guide provides a detailed examination of the melting point and stability of (S)-(+)-PDTA. It moves beyond a simple recitation of facts to explain the causality behind experimental protocols and the interpretation of results, ensuring a robust and application-oriented understanding for the scientific professional.

Physicochemical Properties of (S)-(+)-PDTA

A foundational aspect of working with any chemical compound is understanding its basic physical and chemical characteristics. These properties provide the first line of information for identification and handling.

| Property | Value |

| Chemical Name | (S)-2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid |

| Synonyms | (S)-(+)-PDTA, 1,2-Propylenediaminetetraacetic acid |

| Molecular Formula | C₁₁H₁₈N₂O₈ |

| Molecular Weight | 306.27 g/mol |

| Appearance | White to off-white crystalline powder[1][2] |

Melting Point: A Critical Parameter for Purity and Identity

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure[3]. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this range, making the melting point a crucial and accessible indicator of purity.

Reported Melting Point of PDTA

Several sources report the melting point of propylenediaminetetraacetic acid, often noting that it decomposes at or near its melting temperature. This decomposition is a key characteristic of many aminopolycarboxylic acids.

| Reported Value | Comments | Source |

| ~250 °C | With decomposition | NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| 240 °C | - | Parchem |

| ~250 °C | Decomposes | ChemicalBook[4] |

| 227 °C | Decomposes | TCI Chemicals[5] |

The variation in reported values underscores the importance of consistent analytical methodology and highlights that the substance often degrades as it melts. This behavior is typical for complex organic molecules that may undergo decarboxylation or other decomposition reactions at elevated temperatures[6][7].

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

While a traditional melting point apparatus can provide a range, Differential Scanning Calorimetry (DSC) offers more quantitative data on the thermal transition, including the onset temperature and the enthalpy of fusion.

Objective: To accurately determine the melting point and observe any thermal events like decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of (S)-(+)-PDTA into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a baseline temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond the expected melting point (e.g., 280 °C).

-

-

Data Analysis:

-

The melting transition is observed as an endothermic peak on the DSC thermogram.

-

The onset of the peak is typically reported as the melting point. The peak maximum and the area under the curve (enthalpy) are also recorded.

-

An irregular or broad peak, or an exothermic event following the endotherm, can confirm decomposition.

-

Causality: A controlled heating rate is crucial for resolution and reproducibility. The inert atmosphere prevents side reactions (oxidation) that could interfere with the true melting/decomposition profile.

Workflow for Melting Point Determination

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,3 PDTA Manufacturer, Supplier, Exporter [edta-chelate.com]

- 3. Melting Point | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Propylenediaminetertaacetic acid | 1939-36-2 [chemicalbook.com]

- 5. 1,3-Propanediamine-N,N,N',N'-tetraacetic Acid | 1939-36-2 | TCI AMERICA [tcichemicals.com]

- 6. onepetro.org [onepetro.org]

- 7. "Structural Dependence of the Thermal Stability of Aminium Salts with D" by Samantha Annunziata [digitalcommons.newhaven.edu]

An In-depth Technical Guide to (S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid, a chiral chelating agent of significant interest in pharmaceutical development and chemical research. This document delves into its nomenclature, synthesis, and key applications, offering field-proven insights and detailed experimental protocols to support researchers in their endeavors.

Nomenclature and Chemical Identity

(S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid is a chiral aminopolycarboxylic acid. Understanding its various synonyms and identifiers is crucial for navigating the scientific literature and chemical supplier databases.

Synonyms and Common Abbreviations

The compound is known by several names, which can sometimes lead to confusion. The following table provides a comprehensive list of its synonyms and abbreviations.

| Nomenclature Type | Name/Abbreviation | Notes |

| IUPAC Name | (2S)-2-[amino]acetic acid | The systematic name defining the precise chemical structure. |

| Common Name | (S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid | Widely used and descriptive name. |

| Alternative Name | (S)-(+)-1,2-Propanediaminetetraacetic acid | A common variation of the common name. |

| Abbreviation | (S)-PDTA | A frequently used abbreviation in the scientific literature. |

| Alternative Abbreviation | (S)-MEDTA | Less common, but still encountered.[1][2] |

| CAS Number | 4408-81-5 (for the racemic mixture) | Note that the specific (S)-enantiomer may have a different CAS number or be listed under the racemic one.[2][3] |

It is imperative to distinguish (S)-PDTA from its (R)-enantiomer and its structural isomer, 1,3-Diaminopropane-N,N,N',N'-tetraacetic acid (1,3-PDTA), as their chemical and biological properties differ significantly.

Chemical Structure and Properties

The structure of (S)-PDTA is characterized by a propane backbone with two nitrogen atoms, each substituted with two acetic acid groups. The chirality arises from the stereocenter at the second carbon atom of the propane chain.

Caption: Chemical structure of (S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₈ | [1] |

| Molecular Weight | 306.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 241 °C (decomposes) | [3] |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions. |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-PDTA is a multi-step process that begins with the chiral resolution of racemic 1,2-diaminopropane.

Chiral Resolution of (±)-1,2-Diaminopropane

The industrial synthesis of 1,2-diaminopropane typically yields a racemic mixture.[4] The separation of the (S)- and (R)-enantiomers is most commonly achieved by diastereomeric salt crystallization using a chiral resolving agent, such as (+)-tartaric acid.[5][6]

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid [5][7]

-

Diastereomeric Salt Formation:

-

Dissolve (+)-tartaric acid in methanol with gentle heating.

-

Slowly add an equimolar amount of racemic 1,2-diaminopropane to the tartaric acid solution. The reaction is exothermic.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt, (S)-1,2-diaminopropane-(+)-tartrate.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble (R)-1,2-diaminopropane-(+)-tartrate.

-

-

Liberation of the (S)-Enantiomer:

-

Suspend the collected crystals in water.

-

Slowly add a 50% (w/w) sodium hydroxide solution until the salt is completely dissolved and the solution is strongly basic, which regenerates the free (S)-1,2-diaminopropane.

-

-

Extraction and Purification:

-

Extract the aqueous solution multiple times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield enantiomerically enriched (S)-1,2-diaminopropane.

-

Caption: Synthetic route from (S)-PDTA to Dexrazoxane.

Experimental Protocol: Synthesis of Dexrazoxane from (S)-PDTA [8]

-

Reaction:

-

To a reaction flask equipped with a water separator, add (S)-1,2-diaminopropane-N,N,N',N'-tetraacetic acid, N,N-dimethylformamide, and ammonium formate.

-

Heat the mixture to 150 °C and reflux, removing water using the water separator.

-

Continue the reaction with stirring for 10 hours.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Add purified water to the residue and stir for 30 minutes.

-

Collect the crude Dexrazoxane by filtration and dry.

-

Recrystallize the crude product from a mixture of N,N-dimethylformamide and absolute ethanol to yield pure Dexrazoxane.

-

(S)-PDTA as a Chelating Agent

Like its achiral analogue EDTA, (S)-PDTA is a powerful chelating agent capable of forming stable complexes with a variety of metal ions. [1][2]The presence of the chiral center can introduce stereoselectivity in metal binding, which can be advantageous in certain applications.

Comparison with EDTA

While EDTA is a widely used and effective chelating agent, (S)-PDTA offers a chiral alternative. The stability of metal complexes with aminopolycarboxylic acids is influenced by factors such as the number of chelate rings formed and the basicity of the nitrogen and oxygen donor atoms. [9]For many divalent and trivalent metal ions, both EDTA and PDTA form highly stable complexes. However, the methyl group on the ethylenediamine backbone of PDTA can introduce steric hindrance that may affect the coordination geometry and stability constants of the resulting metal complexes compared to those of EDTA. The choice between EDTA and (S)-PDTA often depends on the specific requirements of the application, including the need for chirality and the specific metal ion to be chelated. [10][11] Application in Metal Ion Buffering

In biological research, maintaining a constant and known concentration of free metal ions is often critical. Chelating agents like (S)-PDTA can be used to prepare metal ion buffers, which are essential for studying the roles of metal ions in biological processes. [12][13] Experimental Protocol: Preparation of a Metal Ion Buffer using (S)-PDTA

-

Determine the Required Free Metal Ion Concentration: Based on the experimental needs, decide on the target concentration of the free metal ion.

-

Calculate the Required Concentrations of Metal and Chelator: Using the known stability constant (Kf) for the metal-(S)-PDTA complex at the desired pH and temperature, calculate the necessary total concentrations of the metal salt and (S)-PDTA to achieve the target free metal ion concentration. Software programs are available to simplify these calculations. [14]

-

Prepare Stock Solutions:

-

Prepare a concentrated stock solution of (S)-PDTA and adjust the pH to the desired value with a suitable base (e.g., NaOH or KOH).

-

Prepare a concentrated stock solution of the metal salt (e.g., CaCl₂, MgCl₂, ZnCl₂).

-

-

Prepare the Final Buffer:

-

In a clean vessel, add the appropriate volumes of the (S)-PDTA stock solution and the metal salt stock solution to deionized water.

-

Add a suitable biological buffer (e.g., HEPES, MOPS) to maintain the pH.

-

Adjust the final volume with deionized water.

-

Verify the pH of the final buffer solution and adjust if necessary.

-

Conclusion

(S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid is a valuable chiral building block and chelating agent with significant applications in the pharmaceutical industry. A thorough understanding of its nomenclature, synthesis, and properties is essential for researchers and drug development professionals. The detailed protocols and comparative insights provided in this guide are intended to facilitate the effective use of this important compound in a variety of scientific and industrial settings.

References

- Preparation method of dexrazoxane. Google Patents.

- Preparation method of dexrazoxane. Google Patents.

- Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters. Google Patents.

-

1,2-Diaminopropane. Wikipedia. Available from: [Link]

-

DTPA vs. EDTA: A Comparative Look at Key Chelating Agents. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Dexrazoxane preparation method. WIPO Patentscope. Available from: [Link]

-

Stability constants of complexes. Wikipedia. Available from: [Link]

-

DTPA or EDTA: Which Chelating Agent is Better? Hainan Sincere Industries. Available from: [Link]

-

1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid, CAS No : 4408-81-5. Pharmaffiliates. Available from: [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]

-

A practical guide to the preparation and use of metal ion-buffered systems for physiological research. PubMed. Available from: [Link]

-

Some precautions in using chelators to buffer metals in biological solutions. ResearchGate. Available from: [Link]

Sources

- 1. 1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Dexrazoxane synthesis - chemicalbook [chemicalbook.com]

- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. hnsincere.com [hnsincere.com]

- 12. A practical guide to the preparation and use of metal ion-buffered systems for physiological research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. researchgate.net [researchgate.net]

A Researcher's In-Depth Technical Guide to Commercial (S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid (PDTA)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chiral Landscape of (S)-(+)-PDTA

(S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid, commonly referred to as (S)-(+)-PDTA, is a chiral aminopolycarboxylic acid and a powerful hexadentate ligand. Its stereospecificity makes it a valuable tool in coordination chemistry, asymmetric synthesis, and chiral separation technologies. Unlike its racemic or achiral counterparts, the defined stereochemistry of (S)-(+)-PDTA allows for enantioselective interactions with other chiral molecules and metal centers, opening avenues for stereospecific catalysis and analysis. This guide provides a comprehensive technical overview for researchers and drug development professionals seeking to source, qualify, and effectively utilize high-purity (S)-(+)-PDTA in their work.

Section 1: The Molecular Blueprint - Synthesis and Stereochemical Integrity

The commercial availability of enantiopure (S)-(+)-PDTA hinges on a stereocontrolled synthetic pathway. The primary route begins with the chiral precursor, (S)-(-)-1,2-diaminopropane. This starting material is the cornerstone of the final product's enantiomeric purity.

A common industrial synthesis involves the carboxymethylation of (S)-(-)-1,2-diaminopropane using a haloacetic acid, such as chloroacetic acid, under basic conditions. A patent describes a method for producing the tetraester of (S)-(+)-PDTA through the alkylation of (S)-(-)-1,2-diaminopropane dihydrochloride with chloroacetic acid in the presence of sodium hydroxide, followed by esterification[1]. The subsequent hydrolysis of the tetraester yields the final tetra-acid product.

The critical step for ensuring high enantiomeric excess (e.e.) is the quality of the starting (S)-(-)-1,2-diaminopropane. This chiral diamine is typically produced by the ammonolysis of 1,2-dichloropropane and then resolved into its enantiomers. This resolution can be achieved by forming diastereomeric salts with a chiral acid, like tartaric acid, followed by separation and regeneration of the free diamine[2].

Section 2: Sourcing and Supplier Qualification

Identifying a reliable commercial supplier for (S)-(+)-PDTA is paramount for experimental reproducibility and success. Beyond large, well-known chemical suppliers, numerous specialty chemical companies focus on chiral compounds and may offer (S)-(+)-PDTA with varying purity grades and in different quantities.

Table 1: Potential Commercial Suppliers of Chiral Compounds

| Supplier Category | Representative Companies | Key Considerations |

| Major Global Suppliers | Sigma-Aldrich (Merck), TCI Chemicals, Fisher Scientific | Broad catalog, established distribution, readily available safety and basic technical data. |

| Specialty Chiral Chemistry | BLD Pharmatech, Capot Chemical, Clearsynth, Chiracon GmbH | Focus on chiral molecules, potential for higher purity grades, custom synthesis capabilities.[3] |

| Chemical Marketplaces | ChemicalBook, ECHEMI, Chemsrc | Aggregators listing multiple suppliers, useful for price comparison and identifying smaller manufacturers.[4][5][6] |

The Litmus Test: Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document for qualifying a batch of (S)-(+)-PDTA. It is a formal declaration from the supplier that the product meets specific quality standards[7]. A comprehensive CoA for (S)-(+)-PDTA should include the following:

-

Product Identification: Full chemical name, CAS number (15250-41-6), lot number, and molecular formula.

-

Physical Properties: Appearance, melting point, and solubility.

-

Chemical Purity: Typically determined by HPLC or titration. A purity of ≥98% is common for research-grade material.

-

Enantiomeric Excess (e.e.): This is a critical parameter. It should be determined by a chiral separation technique, most commonly chiral HPLC. An e.e. of ≥98% is desirable for most stereoselective applications.

-

Analytical Data: The CoA should reference the analytical methods used and may include copies of spectra (e.g., ¹H NMR, Mass Spectrometry) and chromatograms (e.g., HPLC, Chiral HPLC).

Table 2: Representative Certificate of Analysis for (S)-(+)-PDTA